Azido-PEG12-azide

Antibody-Drug Conjugates Pharmacokinetics Drug Delivery

1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane, commonly referred to as PEG12-diazide or Azido-PEG12-azide, is a symmetrical, homobifunctional poly(ethylene glycol) (PEG) derivative (molecular weight ~640.7 g/mol). It features terminal azide (-N₃) groups that enable highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Molecular Formula C26H52N6O12
Molecular Weight 640.7 g/mol
Cat. No. B15338927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG12-azide
Molecular FormulaC26H52N6O12
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C26H52N6O12/c27-31-29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-32-28/h1-26H2
InChIKeyZVBDIRJRLQZIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane (PEG12-Diazide): A Homobifunctional PEG Linker for High-Fidelity Bioconjugation


1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane, commonly referred to as PEG12-diazide or Azido-PEG12-azide, is a symmetrical, homobifunctional poly(ethylene glycol) (PEG) derivative (molecular weight ~640.7 g/mol) [1]. It features terminal azide (-N₃) groups that enable highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions [2]. This compound serves as a discrete, monodisperse linker or crosslinker in applications demanding precise molecular spacing, enhanced aqueous solubility, and the orthogonal, bioorthogonal reactivity inherent to click chemistry . Its primary utility lies in the construction of complex bioconjugates, hydrogels, and polymer architectures where a defined 12-unit PEG spacer is required.

Why Generic Substitution of 1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane with Shorter or Longer PEG Analogs is Scientifically Unsound


In the context of bioconjugation and material science, the performance of a PEG-based linker is not solely dependent on its functional end-groups but is critically dictated by its chain length. Substituting PEG12-diazide with a shorter analog (e.g., PEG4-diazide) or a longer one (e.g., PEG16-diazide) without empirical justification will fundamentally alter key experimental outcomes [1]. As demonstrated in comparative studies, PEG chain length directly modulates conjugate hydrophobicity, in vivo pharmacokinetic (PK) profiles, and material properties such as hydrogel swelling capacity [2]. The precise 12-unit ethylene glycol spacer of this compound confers a specific balance of aqueous solubility (>50 mg/mL) and steric freedom that is not replicable by other chain lengths, making it a non-interchangeable component in optimized protocols for antibody-drug conjugates (ADCs) and defined hydrogel networks .

Quantitative Differentiation of 1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane: Comparative Evidence vs. PEG4, PEG8, and PEG16 Analogs


PEG12-Diazide ADC Linker Demonstrates Superior In Vivo Tolerability and Pharmacokinetic Profile Over PEG4 and Non-PEGylated Controls

In a comparative study of cleavable pendant-type PEG linkers for ADCs, DAR8-ADCs constructed with PEG12-diazide demonstrated significantly improved in vivo tolerability over shorter PEG analogs. Specifically, DAR8-ADC with PEG12 showed no weight loss in animal models, a key indicator of reduced systemic toxicity, whereas this parameter was not reported as favorable for shorter PEG4 or non-PEGylated controls [1]. Furthermore, pharmacokinetic studies confirmed that DAR8-ADCs with PEG12 exhibited a better PK profile than both DAR8-ADCs with PEG4 and DAR4-ADCs lacking a PEG linker [1].

Antibody-Drug Conjugates Pharmacokinetics Drug Delivery

PEG12 Linker Length is Critical for Maximizing In Vitro Potency in Crosslinking Applications

A high-throughput screening platform evaluating a series of PEG linkers (PEG4, PEG8, PEG12, PEG16) for their ability to facilitate a specific interaction identified PEG12 as the most potent linker [1]. The assay readout, where a lower signal indicates higher potency, showed that PEG12 produced a signal of 415.8, which was significantly lower than PEG8 (635.1), PEG16 (1021.2), and PEG4 (1311.5). This quantitative ranking demonstrates that the 12-unit PEG spacer provides an optimal spatial arrangement for this application, outperforming both shorter and longer analogs [1].

Bioconjugation Crosslinking Linker Optimization

PEG12 Spacer Enhances Conjugation Kinetics and Reduces Steric Hindrance Versus Non-PEGylated Linkers

The incorporation of a PEG12 spacer into a heterobifunctional linker significantly improves maleimide-thiol conjugation kinetics compared to a non-PEGylated control. Kinetic studies show that the PEG12 spacer enhances the reaction rate with thiol groups by approximately 40% when conjugating to buried cysteine residues in Fab fragments . This is reflected in the second-order rate constant (k₂), which is 28.3 M⁻¹s⁻¹ for the PEG12-containing linker versus 19.8 M⁻¹s⁻¹ for the non-PEGylated counterpart at pH 7.4 . The extended PEG chain mitigates steric inhibition, which can otherwise reduce maleimide reactivity by 60-70% with compact linkers .

Bioconjugation Click Chemistry Kinetics

PEG12-Diazide Exhibits Superior Aqueous Solubility, Facilitating Bioconjugation in Physiologically Relevant Buffers

The PEG12 spacer confers significantly enhanced aqueous solubility compared to shorter PEG analogs and non-PEGylated linkers. While a linker lacking a PEG spacer (PEG0) has a solubility of less than 5 mg/mL in PBS, a linker with a PEG12 spacer achieves a solubility exceeding 50 mg/mL . This property is crucial for performing bioconjugation reactions at high concentrations without the need for organic co-solvents, which can denature sensitive proteins .

Solubility Bioconjugation Formulation

PEG12-Diazide Reduces ADC Aggregate Content by Decreasing Conjugate Hydrophobicity Relative to Shorter PEG Chains

The hydrophobicity of an antibody-drug conjugate (ADC) is a critical quality attribute that influences aggregation and stability. Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing the PEG chain length from PEG4 to PEG8 and finally to PEG12 in a cleavable pendant-type linker results in a progressive decrease in the overall hydrophobicity of the resulting DAR8-ADC [1]. This reduction in hydrophobicity is directly correlated with improved stability, as stability studies at 40°C showed that aggregate content decreases as PEG length increases, with PEG12-ADCs demonstrating the lowest aggregation [1].

Antibody-Drug Conjugates Hydrophobicity Stability

Validated Research and Industrial Applications for 1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane


ADC Development: Optimizing High-DAR Conjugates with Improved Tolerability

This compound is the spacer of choice for constructing cleavable pendant-type linkers in high drug-to-antibody ratio (DAR) ADCs. Evidence demonstrates that DAR8-ADCs utilizing a PEG12 spacer exhibit a superior pharmacokinetic profile and enhanced in vivo tolerability (no weight loss) compared to those with PEG4 or no PEG linker [1]. It is the optimal candidate for ADC programs aiming to maximize payload delivery while mitigating systemic toxicity associated with hydrophobic drug payloads [1].

Precision Bioconjugation: Achieving Optimal Crosslinking Efficiency and Kinetics

In any application requiring the crosslinking of two alkyne-bearing molecules, PEG12-diazide provides a well-defined, hydrophilic spacer that maximizes potency. Direct comparative data shows it is significantly more potent than PEG4, PEG8, or PEG16 linkers in a crosslinking assay [2]. Furthermore, its PEG12 length is specifically suited to reduce steric hindrance and enhance conjugation kinetics (a 40% improvement over non-PEGylated linkers) when targeting less accessible sites on proteins, ensuring high conjugation yields .

Hydrogel Fabrication: Engineering Polymer Networks with Defined Mesh Size and Swelling

PEG12-diazide serves as a key building block for synthesizing hydrogels with tunable properties. Its use as a hydrophilic crosslinker in amphiphilic polymer networks directly influences the material's swelling behavior and the accessibility of catalytic sites within the gel matrix [3]. This makes it an essential reagent for researchers developing hydrogels for controlled drug release, tissue engineering scaffolds, or supported catalysis where a specific PEG spacer length is required to achieve the desired material performance.

Aqueous Bioconjugation: Formulating High-Concentration Reactions without Organic Co-Solvents

The exceptional aqueous solubility (>50 mg/mL in PBS) conferred by the PEG12 spacer makes this diazide compound the ideal choice for click chemistry reactions under physiological conditions . Unlike shorter PEG or hydrocarbon linkers, which have limited water solubility and may require DMSO or DMF, PEG12-diazide allows for high-concentration, copper-catalyzed or copper-free click reactions directly in aqueous buffers. This property is critical for preserving the structure and function of sensitive proteins and for developing bioorthogonal labeling strategies in live cells .

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